molecular formula C21H35NO B610422 1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol CAS No. 1425049-20-2

1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol

Cat. No. B610422
M. Wt: 317.5087
InChI Key: PXLXLCZHGHRZAO-UHFFFAOYSA-N
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Description

RB-005 is a potent sphingosine kinase isoform 1 (SK1) inhibitor, which may serve as therapeutic agent for proliferative diseases, including hypertension. RB-005, (IC(50) = 3.6 μM), which also induced proteasomal degradation of SK1 in human pulmonary arterial smooth muscle cells.

Scientific Research Applications

  • Neurological Disorder Treatment Potential

    • Molecules based on a similar template have shown varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
  • Selective Estrogen Receptor Modulator Development

    • Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, related to the queried compound, were developed as Selective Estrogen Receptor Modulators (SERMs), showing potential in breast cancer treatment (Yadav et al., 2011).
  • Anticancer Agent Synthesis

    • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the queried compound, were synthesized and evaluated as anticancer agents, showing potential in cancer treatment (Rehman et al., 2018).
  • Anti-Acetylcholinesterase Activity

    • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure, were found to have significant anti-acetylcholinesterase activity, indicating potential use in treating diseases like Alzheimer's (Sugimoto et al., 1990).
  • Antibacterial Applications

    • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, similar in structure, were synthesized and displayed moderate to talented antibacterial activity (Khalid et al., 2016).
  • Study of Intermolecular Interactions in Anticonvulsant Drugs

    • Aminoalkanol derivatives, related to the queried compound, were studied to understand the influence of substituents and N-oxide formation on molecular geometry and intermolecular interactions, relevant in the search for new anticonvulsant drugs (Żesławska et al., 2020).
  • Structure-Activity Relationship in Antidementia Agents

    • Research on 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives, structurally similar, has extended to understanding structure-activity relationships in antidementia agents (Sugimoto et al., 1992).
  • Inhibitors of Aromatase

    • Piperidine-2,6-diones, with structural similarity, have been studied as selective inhibitors of aromatase, providing insights into the design of new cancer therapeutics (Leung et al., 1987).

properties

CAS RN

1425049-20-2

Product Name

1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol

Molecular Formula

C21H35NO

Molecular Weight

317.5087

IUPAC Name

1-(4-octylphenethyl)piperidin-4-ol

InChI

InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-16-22-17-14-21(23)15-18-22/h9-12,21,23H,2-8,13-18H2,1H3

InChI Key

PXLXLCZHGHRZAO-UHFFFAOYSA-N

SMILES

OC1CCN(CCC2=CC=C(CCCCCCCC)C=C2)CC1

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RB005;  RB 005;  RB-005.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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